2-(2-Chlorophenyl)-5-ethynylpyridine
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Overview
Description
2-(2-Chlorophenyl)-5-ethynylpyridine is an organic compound that belongs to the class of pyridines It is characterized by the presence of a chlorophenyl group attached to the second position of the pyridine ring and an ethynyl group at the fifth position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Chlorophenyl)-5-ethynylpyridine typically involves the coupling of 2-chlorophenylboronic acid with 5-ethynylpyridine using a palladium-catalyzed cross-coupling reaction. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) or toluene. The reaction mixture is heated to a temperature range of 80-100°C for several hours to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher productivity and consistency in product quality.
Chemical Reactions Analysis
Types of Reactions: 2-(2-Chlorophenyl)-5-ethynylpyridine can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Nucleophiles such as sodium azide or thiourea in polar solvents like ethanol or water.
Major Products:
Oxidation: Formation of this compound-3-carbaldehyde.
Reduction: Formation of 2-(2-chlorophenyl)-5-ethynylpiperidine.
Substitution: Formation of 2-(2-aminophenyl)-5-ethynylpyridine or 2-(2-thiophenyl)-5-ethynylpyridine.
Scientific Research Applications
2-(2-Chlorophenyl)-5-ethynylpyridine has been explored for various scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and polymers with specific electronic properties.
Mechanism of Action
The mechanism of action of 2-(2-Chlorophenyl)-5-ethynylpyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The ethynyl group can participate in π-π interactions with aromatic residues in the active site of enzymes, while the chlorophenyl group can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target enzyme or receptor, leading to the observed biological effects.
Comparison with Similar Compounds
2-(2-Chlorophenyl)-5-ethynylpyrimidine: Similar structure but with a pyrimidine ring instead of pyridine.
2-(2-Chlorophenyl)-5-ethynylbenzene: Lacks the nitrogen atom in the ring structure.
2-(2-Chlorophenyl)-5-ethynylindole: Contains an indole ring instead of pyridine.
Uniqueness: 2-(2-Chlorophenyl)-5-ethynylpyridine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. The presence of both the ethynyl and chlorophenyl groups allows for versatile chemical reactivity and potential for diverse applications in various fields.
Properties
IUPAC Name |
2-(2-chlorophenyl)-5-ethynylpyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClN/c1-2-10-7-8-13(15-9-10)11-5-3-4-6-12(11)14/h1,3-9H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANTGSGMBFFHPBS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CN=C(C=C1)C2=CC=CC=C2Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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